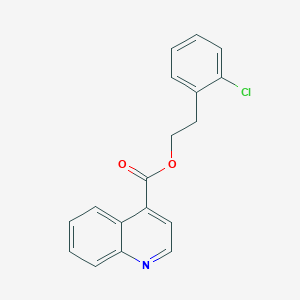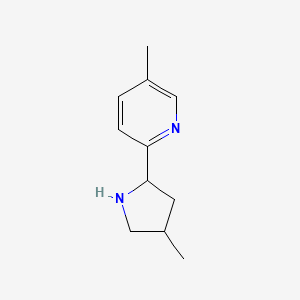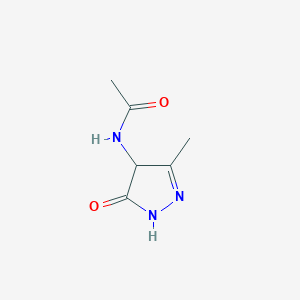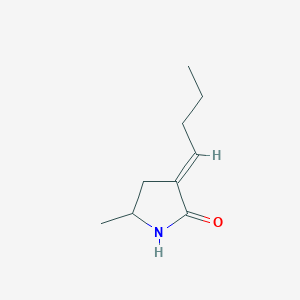
(R)-1-(2-Aminoethyl)pyrrolidin-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Aminoethyl)pyrrolidin-3-ol hydrochloride typically involves the reaction of pyrrolidine derivatives with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Industrial Production Methods
Industrial production of ®-1-(2-Aminoethyl)pyrrolidin-3-ol hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process includes purification steps such as crystallization and recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Aminoethyl)pyrrolidin-3-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, amines, and oxides, depending on the type of reaction and reagents used .
Scientific Research Applications
®-1-(2-Aminoethyl)pyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(2-Aminoethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-1-(2-Aminoethyl)pyrrolidin-3-ol hydrochloride include other pyrrolidine derivatives such as:
- 3-(2-Aminoethyl)pyrrolidine
- 1-(2-Aminoethyl)pyrrolidin-2-ol
- 1-(2-Aminoethyl)pyrrolidin-3-ol
Uniqueness
®-1-(2-Aminoethyl)pyrrolidin-3-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H15ClN2O |
|---|---|
Molecular Weight |
166.65 g/mol |
IUPAC Name |
(3R)-1-(2-aminoethyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H14N2O.ClH/c7-2-4-8-3-1-6(9)5-8;/h6,9H,1-5,7H2;1H/t6-;/m1./s1 |
InChI Key |
JKYNOYRCWITGKL-FYZOBXCZSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)CCN.Cl |
Canonical SMILES |
C1CN(CC1O)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


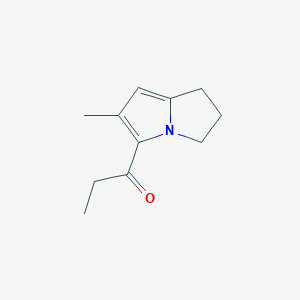

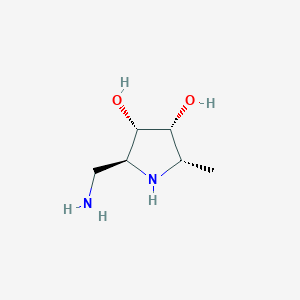
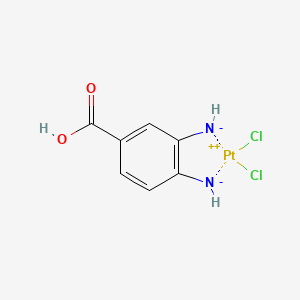
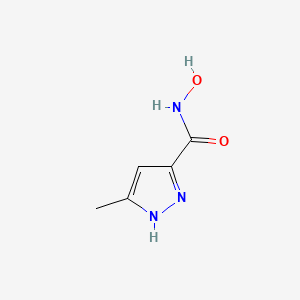
![1-(5-Sulfamoylbenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12874801.png)
![1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone](/img/structure/B12874808.png)

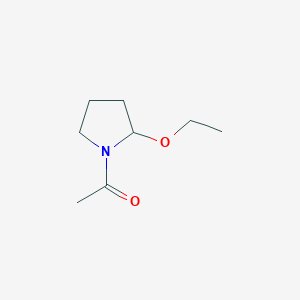
![(3AR,6aR)-2-(o-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12874826.png)
